3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular weight of 208.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, oxetane-containing compounds in general are known to undergo ring-opening reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Bioisosteric Replacements and Physicochemical Properties
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid and its derivatives are noted for their role as bioisosteres. The oxetane ring, in particular, is recognized for its potential as an isosteric replacement for the carbonyl group. This property is explored in the context of oxetan-3-ol, thietan-3-ol, and their derivatives, suggesting these structures as promising substitutes for the carboxylic acid moiety. This research outlines the synthesis and evaluation of these compounds, specifically their physicochemical properties, and their application in inhibiting eicosanoid biosynthesis, suggesting their potential utility in medicinal chemistry (Lassalas et al., 2017).
Synthesis and Structural Analysis
Synthesis Techniques
Several studies focus on the synthesis of complex structures involving components similar to This compound . These include the synthesis of novel indole-benzimidazole derivatives and other pharmaceutical intermediates, highlighting the versatility of these compounds in generating a wide array of chemical entities with potential pharmacological activities (Wang et al., 2016), (Ma, 2000).
Structural Analysis
X-ray powder diffraction techniques have been employed to analyze the structural properties of related compounds, providing insights into their crystalline forms. This analytical approach underscores the importance of structural elucidation in understanding the chemical nature and potential applications of these substances (Wang et al., 2017).
Chemoselective Oxidation
Research has demonstrated the feasibility of chemoselective oxidation in transforming phenyl or p-methoxyphenyl groups to carboxylic acid functions, even in the presence of a tetrahydropyran ring. This process utilizes specific catalysts and co-oxidants, resulting in high yields of the desired carboxylic acid products. Such studies contribute to the advancement of organic synthesis techniques, offering efficient pathways to obtain carboxylic acid structures similar to This compound (Miranda & Vasconcellos, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPAIWRVXPWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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